LogP 3.24 vs. 4-Bromobenzenesulfonamide (LogP 2.88): Quantified Lipophilicity Advantage for Membrane Permeability
The target compound N-((4-bromophenyl)sulfonyl)hexanamide exhibits a computed octanol-water partition coefficient (LogP) of 3.24, compared with 2.88 for the parent 4-bromobenzenesulfonamide (CAS 701-34-8), representing a ΔLogP of +0.36 [1]. This increase is attributable to the hexanamide tail, which adds four methylene units to the scaffold. In contrast, N-benzyl-4-bromobenzenesulfonamide (CAS 3609-87-8) has a LogP of 4.40, which is +1.16 above the target and may result in excessive lipophilicity for certain applications [2]. The target compound's LogP of 3.24 falls within the optimal range (1–4) for oral bioavailability and cellular permeability according to Lipinski's Rule of Five, whereas the parent sulfonamide's LogP of 2.88 is at the lower boundary and the benzyl analog exceeds the recommended threshold [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.24 (computed, Chemsrc) |
| Comparator Or Baseline | 4-Bromobenzenesulfonamide LogP = 2.88; N-Benzyl-4-bromobenzenesulfonamide LogP = 4.40 |
| Quantified Difference | ΔLogP = +0.36 vs. 4-bromobenzenesulfonamide; ΔLogP = −1.16 vs. N-benzyl analog |
| Conditions | Computed LogP values from authoritative chemical databases; Chemsrc for target; Molbase for comparators. |
Why This Matters
Lipophilicity directly affects passive membrane permeability and non-specific binding; the target compound's intermediate LogP may offer a superior balance for cell-based assays compared to overly hydrophilic or hydrophobic analogs.
- [1] Chemsrc. N-((4-Bromophenyl)sulfonyl)hexanamide – LogP = 3.24. Retrieved April 2026. View Source
- [2] Molbase. N-Benzyl-4-bromobenzenesulfonamide (CAS 3609-87-8) – LogP = 4.3993. Retrieved April 2026. View Source
- [3] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
